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Compound of Interest

Compound Name: Allyl salicylate

Cat. No.: B080981 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for allyl salicylate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It is intended for researchers, scientists, and professionals in drug development who

require detailed analytical information on this compound.

Mass Spectrometry (MS)
Mass spectrometry of allyl salicylate is typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI). The molecular ion and characteristic

fragments are observed, providing confirmation of the molecular weight and structural features.

Table 1: Mass Spectrometry Data for Allyl Salicylate

m/z Relative Intensity (%) Proposed Fragment

178 27.7 [M]+ (Molecular Ion)

121 69.2 [M - C3H5O]+

120 99.9 [M - C3H4O2]+

92 36.6 [C6H4O]+

41 82.4 [C3H5]+ (Allyl Cation)

Data sourced from PubChem CID 66330.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of allyl salicylate reveals characteristic absorption bands corresponding to its

principal functional groups. The spectrum is typically acquired for the neat liquid sample.

Table 2: Infrared Spectroscopy Data for Allyl Salicylate

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3100-3000 (broad) O-H (Phenolic) Stretching

~2950 C-H (Aliphatic) Stretching

~1680 C=O (Ester) Stretching

~1600 C=C (Aromatic) Stretching

Data is based on typical values for salicylate esters.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

allyl salicylate. Predicted chemical shifts are based on typical values for the functional groups

present.

The ¹H NMR spectrum of allyl salicylate will show distinct signals for the aromatic, vinylic, and

allylic protons. Due to restricted rotation around the C-C single bond of the allyl group, the

vinylic protons can exhibit complex splitting patterns, not necessarily following the simple n+1

rule.

Table 3: Predicted ¹H NMR Spectroscopic Data for Allyl Salicylate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

10.5 - 11.0 Singlet 1H Phenolic OH

7.8 - 8.0 Multiplet 1H Aromatic H

7.4 - 7.6 Multiplet 1H Aromatic H

6.8 - 7.0 Multiplet 2H Aromatic H

5.9 - 6.1 Multiplet 1H Vinylic CH

5.2 - 5.4 Multiplet 2H Vinylic CH₂

4.6 - 4.8 Multiplet 2H Allylic CH₂

Predicted chemical shifts are based on general values for similar structures.[3][4][5]

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the

molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data for Allyl Salicylate

Chemical Shift (δ, ppm) Carbon Assignment

165 - 170 Ester C=O

160 - 165 Aromatic C-OH

130 - 140 Aromatic CH

130 - 135 Vinylic CH

115 - 120 Vinylic CH₂

115 - 125 Aromatic CH

110 - 115 Aromatic C (quaternary)

60 - 70 Allylic CH₂
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Predicted chemical shifts are based on general values and data for analogous compounds like

methyl salicylate.[6][7][8][9]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as allyl salicylate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of allyl salicylate (approximately 10 µg/mL) in

a volatile organic solvent like dichloromethane or hexane.[10] The sample should be free of

particulate matter.

Instrument Setup:

Injector: Set the injector temperature to a value that ensures rapid vaporization without

thermal decomposition.

GC Column: Use a suitable capillary column (e.g., DB-5 or equivalent non-polar column)

for separation.

Oven Program: Implement a temperature program that allows for the separation of the

analyte from any impurities. A typical program might start at a low temperature, ramp up to

a higher temperature, and then hold.

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[10]

Mass Spectrometer:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-200).
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Data Analysis: Identify the peak corresponding to allyl salicylate based on its retention time.

Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation

pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
For a neat liquid sample like allyl salicylate, the Attenuated Total Reflectance (ATR) or a liquid

cell method can be used.

ATR Method:

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

Sample Application: Place a single drop of allyl salicylate directly onto the ATR crystal.

Data Acquisition: Acquire the spectrum. Multiple scans are typically averaged to improve

the signal-to-noise ratio.[11]

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the

measurement.

Liquid Cell (Neat) Method:

Cell Preparation: Use a demountable liquid cell with IR-transparent windows (e.g., NaCl or

KBr plates).

Sample Application: Place a drop of allyl salicylate on one plate and carefully place the

second plate on top to create a thin film.

Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the

spectrum.

Cleaning: Disassemble the cell and clean the plates thoroughly with an appropriate

solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-25 mg of allyl salicylate in approximately 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution to serve as the 0 ppm reference.[12]

Transfer the solution to a clean, dry NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

"Lock" the spectrometer onto the deuterium signal of the solvent.

"Shim" the magnetic field to optimize its homogeneity across the sample.

Data Acquisition:

Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition

time, and relaxation delay.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-

domain spectrum.

Phase the spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

different types of protons.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b080981?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

Caption: Workflow for Spectroscopic Analysis of Allyl Salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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